molecular formula C19H22BrN3O B2708059 Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024823-06-0

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No.: B2708059
CAS No.: 1024823-06-0
M. Wt: 388.309
InChI Key: PLUOYEXHQCXQIK-FCDQGJHFSA-N
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Description

The compound "Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane" is a cinnoline-derived heterocyclic molecule featuring a fused bicyclic structure with nitrogen atoms at strategic positions. Key structural attributes include:

  • 7-(2-Methylpropyl) group: A branched alkyl chain that may improve lipophilicity and metabolic stability compared to linear alkyl analogs .
  • Methoxymethane moiety: Likely contributes to solubility and conformational flexibility.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-12(2)8-13-9-18-16(19(10-13)23-24-3)11-17(21-22-18)14-4-6-15(20)7-5-14/h4-7,11-13H,8-10H2,1-3H3/b23-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUOYEXHQCXQIK-FCDQGJHFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a synthetic compound notable for its potential biological activities. This article examines its chemical properties, mechanisms of action, and biological implications based on current research findings.

  • Molecular Formula : C19H22BrN3O
  • Molecular Weight : 388.3 g/mol
  • CAS Number : [Not specified in the provided data]

The compound features a complex structure that includes a bromophenyl group and a trihydrocinnolin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Certain derivatives of trihydrocinnolin compounds have shown promise as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of bromine in the structure enhances the compound's ability to act against various microbial strains.
  • Enzyme Inhibition : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating cell cycle progression and has implications in cancer therapy.

The biological effects of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent the transition from G1 to S phase in the cell cycle, effectively halting cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with pathways that promote cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in breast and lung cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CDK InhibitionInhibits CDK activity leading to cell cycle arrest

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that trihydrocinnolin derivatives significantly inhibited the growth of various cancer cell lines. The specific derivative containing the bromophenyl group showed enhanced potency due to increased lipophilicity and improved binding affinity to target proteins.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics to Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane exhibit significant anticancer properties. The mechanisms through which this compound may exert its effects include:

  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells.
  • Inhibition of Cell Proliferation: Slowing down or stopping the growth of cancer cells.
  • Modulation of Signaling Pathways: Affecting pathways related to cancer progression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains by disrupting cell membranes or inhibiting essential bacterial enzymes. This potential makes it a candidate for further investigation as a therapeutic agent against infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Starting Materials: Bromobenzene derivatives and propyl-substituted cinnoline compounds.
  • Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Summary of Synthetic Routes

StepDescription
1Synthesis of bromobenzene derivatives
2Reaction with propyl-substituted cinnoline compounds
3Purification via crystallization and quality control

Case Studies

Case Study 1: Anticancer Properties

In a study examining trihydrocinnolins' effects on various cancer cell lines, it was found that compounds with similar structures to this compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited notable inhibition rates, suggesting that modifications to the trihydrocinnoline structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or synthetic pathways with the target molecule:

Compound Name Key Features Differences from Target Compound Potential Applications References
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane Propyl chain at position 7; identical bromophenyl and methoxymethane groups Linear alkyl chain (propyl) vs. branched (2-methylpropyl) Drug intermediates, catalysis
3-Bromo-1-methyl-7-azaindole Azaindole core with bromine at position 3 Smaller heterocycle (indole vs. cinnoline) Anticancer agents, enzyme inhibitors
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic architecture with benzothiazole and aryl groups Oxygen-containing spiro ring; distinct core Fluorescent probes, sensors
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone Thiazolidinone core with arylidene hydrazono groups Sulfur-containing ring; polar substituents Antimicrobial agents, anti-inflammatory drugs

Key Comparative Insights

Branched alkyl chains are associated with slower metabolic degradation, as seen in pharmaceuticals like ibuprofen (2-methylpropyl group) .

Electronic Effects: The 4-bromophenyl substituent in the target compound provides electron-withdrawing effects, which may stabilize charge-transfer interactions in materials science applications. This contrasts with 4-methoxyphenyl groups in thiazolidinone derivatives (), where electron-donating methoxy groups enhance π-π stacking .

Core Heterocycle: The cinnoline core (two adjacent nitrogen atoms) in the target compound differs from azaindole (one nitrogen) in . Cinnolines often exhibit stronger intermolecular interactions due to increased polarity, influencing crystallinity and solubility .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step halogenation and alkylation, akin to methods in (bromination of azaindoles) and (condensation reactions for thiazolidinones). However, the branched alkyl group may require specialized catalysts or protecting-group strategies .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the structural identity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-bromophenyl and 2-methylpropyl groups. For example, the methoxymethane group may exhibit distinct singlet peaks in 1H^1H-NMR (δ ~3.3–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak and fragmentation patterns consistent with the bromine isotope signature .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly if the compound forms stable crystals. SHELX is robust for small-molecule refinement and can handle twinned data .

Q. How should researchers design a synthetic pathway for this compound?

  • Methodological Answer : Follow a stepwise approach:

  • Core Scaffold Assembly : Start with the cinnolin-5-ylidene core via cyclization reactions, using 3-(4-bromophenyl) precursors. Reflux conditions (e.g., DMF/acetic acid mixtures) are effective for forming heterocyclic structures .
  • Functionalization : Introduce the 2-methylpropyl group via alkylation (e.g., using prenyl bromide) under basic conditions (K2 _2CO3 _3) .
  • Purification : Use recrystallization from DMF-ethanol or DMF-acetic acid to isolate high-purity products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Unexpected Peaks in NMR : If additional peaks arise (e.g., from byproducts), employ 2D-NMR techniques (COSY, HSQC) to assign signals unambiguously. For example, a study on benzofuran derivatives used 1H^1H-1H^1H COSY to resolve overlapping aromatic signals .
  • Crystallographic Ambiguities : Use SHELXD for phase refinement if twinning or disorder is observed. Cross-validate with spectroscopic data to rule out polymorphism .

Q. What strategies optimize the yield of the methoxymethane functional group during synthesis?

  • Methodological Answer :

  • Reagent Selection : Use methylating agents like methyl iodide or dimethyl sulfate in anhydrous conditions. For example, methoxymethylation of phenolic groups in similar compounds achieved 39–80% yields under controlled basic conditions .
  • Byproduct Mitigation : Monitor reaction progress via TLC or HPLC. If hydrolysis occurs (e.g., methoxymethane → methanol), employ inert atmospheres (N2 _2/Ar) and moisture-free solvents .

Q. How can researchers assess the biological activity of this compound in cellular models?

  • Methodological Answer :

  • Cytotoxicity Assays : Use the Mosmann MTT assay ( ) to evaluate cell viability. Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity).
  • Dose-Response Analysis : Test concentrations in logarithmic increments (e.g., 1–100 µM) and calculate IC50 _{50} values using nonlinear regression models. Include positive controls (e.g., LY294002 for kinase inhibition) .

Q. What analytical approaches are suitable for detecting brominated byproducts in reaction mixtures?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to separate and identify brominated intermediates. Bromine’s isotopic pattern (m/z 79/81) aids in detection .
  • Halogen-Specific Detectors : Pair GC with electron capture detection (ECD) for volatile brominated species, though derivatization may be required .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between computational and experimental data (e.g., DFT vs. crystallography)?

  • Methodological Answer :

  • Conformational Analysis : Compare DFT-optimized geometries with X-ray data. Adjust computational parameters (e.g., solvent models in DFT) to match experimental conditions. For example, SHELXL-refined structures can guide torsional angle corrections .
  • Electrostatic Mismatches : If dipole moments conflict, re-examine partial charge assignments (e.g., via Hirshfeld surface analysis) .

Q. What steps mitigate low reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Characterization : Isolate and fully characterize each intermediate (e.g., via melting point, NMR) before proceeding. For example, a study on benzofuran derivatives achieved 80% reproducibility by standardizing recrystallization steps .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track key functional groups (e.g., carbonyl formation at ~1700 cm1 ^{-1}) .

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